molecular formula C7H10O5 B010162 Shikimic acid CAS No. 106210-02-0

Shikimic acid

Cat. No.: B010162
CAS No.: 106210-02-0
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-HSUXUTPPSA-N
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Scientific Research Applications

Shikimate has numerous scientific research applications, including:

Mechanism of Action

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) .

Safety and Hazards

Shikimic acid is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The process of microbial production of Shikimic acid has recently undergone vigorous development . The development of this compound biosensors and dynamic molecular switches, as well as genetic modification strategies and optimization of the fermentation process based on omics technology could improve the performance of this compound-producing strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Shikimate can be synthesized through the shikimate pathway, which involves seven metabolic steps converting phosphoenolpyruvate and erythrose 4-phosphate into shikimate and ultimately chorismate . The pathway includes the following steps:

  • Condensation of phosphoenolpyruvate and erythrose 4-phosphate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, catalyzed by DAHP synthase.
  • Conversion of 3-deoxy-D-arabinoheptulosonate-7-phosphate to 3-dehydroquinate by DHQ synthase.
  • Dehydration of 3-dehydroquinate to 3-dehydroshikimate by DHQ dehydratase.
  • Reduction of 3-dehydroshikimate to shikimate by shikimate dehydrogenase.
  • Phosphorylation of shikimate to shikimate-3-phosphate by shikimate kinase.
  • Conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate by EPSP synthase.
  • Conversion of 5-enolpyruvylshikimate-3-phosphate to chorismate by chorismate synthase .

Industrial Production Methods

Industrial production of shikimate often involves microbial biosynthesis through metabolic engineering and synthetic biology approaches. This method is more sustainable, cost-efficient, and environmentally friendly compared to plant-based methods . By inactivating competing pathways, increasing intracellular levels of key precursors, and overexpressing rate-limiting enzymes, high shikimate-producing strains can be constructed .

Chemical Reactions Analysis

Types of Reactions

Shikimate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving shikimate include:

Major Products

Major products formed from reactions involving shikimate include:

Comparison with Similar Compounds

Shikimate is similar to other compounds involved in the shikimate pathway, such as:

Uniqueness

Shikimate is unique due to its role as a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and other important metabolites. Unlike animals, which do not possess the shikimate pathway, plants and microorganisms rely on this pathway for their metabolic needs .

Properties

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid
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InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXOHGGNKMLTUBP-HSUXUTPPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Source PubChem
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Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O
Source PubChem
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Molecular Formula

C7H10O5
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DSSTOX Substance ID

DTXSID4032039
Record name Shikimic acid
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Molecular Weight

174.15 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Shikimic acid
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Solubility

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C
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Record name Shikimic acid
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Needles from methanol/ethyl acetate

CAS No.

138-59-0
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Record name SHIKIMIC ACID
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Record name Shikimic acid
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Melting Point

183-184.5 °C, 186 °C
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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